1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide

Vue d'ensemble

Description

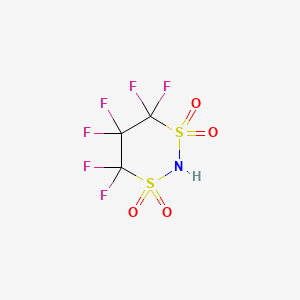

1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide (HFPDS) is a fluorinated organic compound that has recently gained attention due to its unique properties. It is a colorless, odorless, and non-flammable liquid that is highly soluble in many organic solvents. HFPDS has a low vapor pressure and is stable in air, making it an ideal compound for use in laboratory experiments. HFPDS is also used in a variety of scientific research applications, including as a reagent for organic synthesis, as a catalyst for reactions, and as a solvent for biochemical and physiological studies.

Applications De Recherche Scientifique

Agent de Conductivité Ionique

Ce composé présente une grande stabilité thermique et chimique due à ses groupes perfluoroalkyles, ce qui en fait un excellent candidat pour une utilisation comme agent de conductivité ionique . Sa structure cyclique unique contribue à son efficacité dans ce rôle.

Partie Anionique pour les Liquides Ioniques

En raison de sa structure cyclique stable et unique, 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide est utilisé comme partie anionique pour les liquides ioniques. Ces liquides ioniques ont diverses applications, y compris les électrolytes dans les batteries et autres dispositifs électrochimiques .

Photolithographie

Dans le domaine de la photolithographie, ce composé sert de matière première pour les générateurs de photoacides (PAG). Les PAG sont des composants essentiels du procédé de photolithographie, qui est une étape cruciale dans la fabrication des semi-conducteurs .

Batteries Lithium-Soufre

Le sel de lithium de ce composé, Lithium this compound (LiHFDF), est un matériau prometteur pour les batteries lithium-soufre (LSB). Sa structure fluorée et insaturée améliore les performances des LSB .

Mécanisme D'action

In the context of lithium-sulfur batteries, “1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide” forms highly fluorinated interphases at both anode and cathode surfaces. This effectively suppresses the formation of Li-dendrites and the dissolution/shuttling of polysulfides, significantly improving the electrochemical reversibility of LSBs .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

4,4,5,5,6,6-hexafluoro-1,3,2-dithiazinane 1,1,3,3-tetraoxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HF6NO4S2/c4-1(5)2(6,7)15(11,12)10-16(13,14)3(1,8)9/h10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOAGDWWRYOZHDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(S(=O)(=O)NS(=O)(=O)C1(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF6NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30458858 | |

| Record name | Cyclohexafluoropropane-1,3-bis(sulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84246-29-7 | |

| Record name | Cyclohexafluoropropane-1,3-bis(sulfonyl)imide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30458858 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 1,1,2,2,3,3-Hexafluoropropane-1,3-disulfonimide, particularly its potassium salt, can be incorporated into the electrolyte of lithium-sulfur batteries []. It preferentially decomposes on the lithium metal anode surface before the electrolyte solvents do. This preferential decomposition leads to the formation of a solid electrolyte interphase (SEI) enriched with inorganic components like potassium fluoride and lithium fluoride []. This modified SEI is more effective at preventing solvent decomposition and subsequent consumption, leading to improved cycling performance and longer lifespan for the battery [].

A: In Li||LiNi0.6Co0.6Mn0.2O2 (NCM622) batteries, the potassium salt of this compound acts as an additive that modifies the lithium-ion solvation structure within the electrolyte []. This modification forces hexafluorophosphate (PF6-) anions away from the solvated lithium ions. As a result, during charging, these nonsolvated PF6- anions accumulate near the NCM622 cathode surface, creating a localized high-concentration zone []. This localized high concentration facilitates the formation of a fluorine-rich cathode electrolyte interphase (CEI) on the NCM622 cathode surface, enhancing its structural stability and protecting the aluminum current collector from corrosion [].

A: Yes, research has demonstrated that lithium-sulfur pouch cells using electrolytes with this compound salts exhibit significantly improved cycling performance compared to cells with conventional electrolytes []. These modified pouch cells achieve more than 200 stable cycles at a current of 300 mA per cell, representing a significant improvement over the limited cycle life (less than 40 cycles) observed in conventional cells []. This finding suggests the potential of this compound-containing electrolytes for practical, long-lasting battery applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)

![2-[(2,4-Dimethylphenoxy)methyl]oxirane](/img/structure/B1338632.png)